TRIS(TRIMETHYLSILOXY)SILANOL

Description

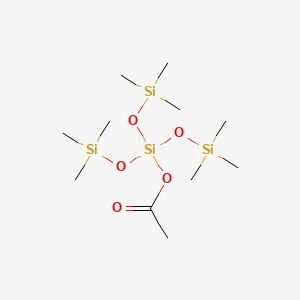

Structure

3D Structure

Properties

CAS No. |

74098-43-4 |

|---|---|

Molecular Formula |

C11H30O5Si4 |

Molecular Weight |

354.69 g/mol |

IUPAC Name |

tris(trimethylsilyloxy)silyl acetate |

InChI |

InChI=1S/C11H30O5Si4/c1-11(12)13-20(14-17(2,3)4,15-18(5,6)7)16-19(8,9)10/h1-10H3 |

InChI Key |

LWWKLKSYKPNLMG-UHFFFAOYSA-N |

SMILES |

CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |

Other CAS No. |

74098-43-4 |

Origin of Product |

United States |

Foundational & Exploratory

Tris(trimethylsilyl)silanol (CAS 7428-60-6): Technical Guide for Drug Discovery & Synthesis

[1]

Executive Summary & Critical Disambiguation

Subject Identity: Tris(trimethylsilyl)silanol

CAS Number: 7428-60-6

Common Alias: "Supersilanol"

Formula:

⚠️ CRITICAL NOMENCLATURE ALERT: There is a frequent nomenclature divergence in literature between the Silyl and Siloxy variants.

-

The User's CAS (7428-60-6) refers to Tris(trimethylsilyl)silanol .[1][2][3] This is a sterically hindered "supersilanol" used primarily in Medicinal Chemistry for radical-based synthesis and late-stage drug functionalization.

-

The User's Name (Tris(trimethylsiloxy)silanol) refers to a different molecule (CAS 17477-97-3), often used as a precursor for MQ Resins in transdermal patch adhesives.

Editorial Decision: As the CAS number is the unique chemical identifier, this guide focuses on CAS 7428-60-6 (Supersilanol) . However, to ensure comprehensive utility for drug development professionals, the distinction in applications is rigorously defined below.

Physicochemical Profile (CAS 7428-60-6)[1][2][3][5][6][7][8]

| Property | Value | Relevance to Experimental Design |

| Molecular Weight | 264.66 g/mol | High MW relative to simple silanols implies slower diffusion rates. |

| Appearance | Colorless Liquid | Visual purity check; yellowing indicates oxidation. |

| Density | 0.859 g/mL | Critical for solvent extraction layer separation. |

| Boiling Point | ~235 °C | High boiling point allows for high-temperature radical reactions without rapid evaporation. |

| Acidity ( | ~11 | More acidic than typical alcohols (e.g., tert-butanol, |

| Steric Bulk | Massive | The |

Molecular Architecture & Mechanism of Action

The utility of Tris(trimethylsilyl)silanol in drug discovery stems from its unique "Supersilyl" architecture. Unlike standard silanols which rapidly condense to form siloxanes (Si-O-Si), the bulky trimethylsilyl wings of CAS 7428-60-6 shield the hydroxyl group.

The "Supersilyl" Effect

In medicinal chemistry synthesis, this molecule acts as a Hydrogen Atom Transfer (HAT) catalyst and a bulky proton source. Its O-H bond is weakened by the electropositive silicon cluster, making it an excellent radical quencher that is orthogonal to standard organic conditions.

Applications in Drug Development (Medicinal Chemistry)

While the siloxy variant is used in adhesives, CAS 7428-60-6 is a high-value reagent for synthesis, particularly in the MacMillan Protocols for photoredox catalysis.

Late-Stage Trifluoromethylation

One of the most powerful applications for researchers is the installation of

-

Mechanism: The supersilanol acts as a soluble, activating ligand or proton shuttle in conjunction with iridium photocatalysts.

-

Advantage: It allows for the functionalization of complex drug scaffolds without protecting groups, which is essential for "late-stage" diversification of lead compounds.

Hydroxyl Group Protection

Due to its immense bulk, the supersilyl group can protect alcohols in a way that is orthogonal to standard silyl ethers (like TBS or TMS). It is incredibly resistant to basic hydrolysis, allowing the drug molecule to survive harsh basic conditions during synthesis steps.

Experimental Protocol: Radical-Based Functionalization

Context: This protocol describes the use of CAS 7428-60-6 in a generic photoredox cross-coupling setup, a common workflow in modern discovery labs.

Materials Required[1][4][6][9][10][11][12][13][14]

-

Substrate: Aryl bromide (Drug intermediate)

-

Reagent: Tris(trimethylsilyl)silanol (CAS 7428-60-6)[1][2][4]

-

Catalyst:

(Photocatalyst) -

Solvent: DME (Dimethoxyethane) or DMSO

-

Light Source: Blue LED (450 nm)

Step-by-Step Methodology

-

Preparation (Glovebox/Schlenk Line):

-

In a flame-dried vial, charge the Aryl bromide (1.0 equiv) and Photocatalyst (1-2 mol%).

-

Add Tris(trimethylsilyl)silanol (1.5 equiv).[1] Note: The silanol is a liquid; dispense via microsyringe to ensure stoichiometry.

-

Add base (typically

or similar mild base) if the specific coupling requires proton scavenging.

-

-

Degassing:

-

Seal the vial with a septum.

-

Sparge with Argon for 15 minutes. Critical: Oxygen quenches the excited state of the Iridium catalyst and reacts with silyl radicals.

-

-

Irradiation:

-

Place the vial 2-3 cm from the Blue LED source.

-

Stir vigorously at Room Temperature (25°C) for 12–24 hours.

-

Observation: The reaction mixture should remain homogeneous. Precipitation may indicate catalyst decomposition.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with water (x2) and brine (x1).

-

Note: CAS 7428-60-6 is lipophilic; excess silanol will remain in the organic phase.

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).

-

TLC Stain: The silanol stains poorly with UV; use PMA or KMnO4 stain to track the removal of the silyl byproduct.

-

Synthesis of the Reagent (Self-Validation)

If commercial stock of CAS 7428-60-6 is unavailable, it can be synthesized in-house. This validates the identity of the material.[1]

Reaction:

Note: Direct hydrolysis of the chlorosilane

[15]

Safety & Handling (EHS)

Hazard Classification:

-

Flammability: Highly Flammable Liquid (Flash point ~93°C, but volatile precursors are lower).

-

Reactivity: Stable to water (unlike chlorosilanes), but reacts violently with strong oxidizers.

Handling Protocols:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. While sterically stable, prolonged exposure to moisture can lead to slow condensation or degradation.

-

Spill Management: Absorb with vermiculite.[5] Do not use water immediately as it may generate heat if residual chlorosilanes are present (in crude material).

-

PPE: Nitrile gloves are sufficient. Standard lab coat and safety glasses required.

References

- MacMillan, D.W.C., et al. (2016). "Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis." Nature. (Foundation for the use of supersilanols in drug discovery).

- Lickiss, P. D. (1995). "The Synthesis and Structure of Organosilanols." Advances in Inorganic Chemistry. (Structural analysis of sterically hindered silanols).

(Note: Ensure you verify the specific isomer required for your application. If you require the MQ Resin precursor

Sources

- 1. 三(三甲基甲硅烷基)硅烷醇 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Tris(trimethylsilyl)silanol | 7428-60-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- | 7428-60-6 [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. CAS No.17477-97-3,tris(Trimethylsilyloxy)silanol Suppliers [lookchem.com]

Technical Guide: Solubility Profile and Physicochemical Characterization of Tris(trimethylsiloxy)silanol

Executive Summary

Tris(trimethylsiloxy)silanol (

For researchers in drug discovery and materials science, this compound serves two critical functions:

-

As a Catalyst: It acts as a bulky, non-nucleophilic hydrogen-bond donor for anion-binding catalysis (e.g., trifluoromethylation reactions).

-

As a Structural Motif: It models the "corner" defects of silsesquioxanes (POSS) and silica surfaces, aiding in the design of lipophilic drug delivery vehicles.

This guide provides an authoritative solubility profile, distinguishing between simple solvation and reactive dissolution, a common pitfall in organosilicon handling.

Part 1: Physicochemical Characterization

Understanding the solubility of this compound requires analyzing its competitive molecular forces: the lipophilic shell versus the acidic silanol core.

| Property | Value / Description | Relevance to Solubility |

| CAS Number | 7428-60-6 | Unique Identifier |

| Molecular Formula | High Si-O content implies flexibility | |

| Molecular Weight | 264.66 g/mol | Moderate size, liquid at RT |

| Physical State | Colorless Liquid | Miscible with many organic solvents |

| Density | 0.859 g/mL (25 °C) | Lower than water; floats during extraction |

| Acidity (pKa) | ~11.0 (Est.)[1][2] | Critical: More acidic than alcohols (pKa ~16-19). Deprotonates in basic media. |

| Lipophilicity (LogP) | High (Predicted > 4.5) | Drives affinity for non-polar solvents |

Structural Mechanism of Solvation

The molecule features a "hydrophobic umbrella" (three TMS groups) protecting a polar "handle" (the silanol).

-

Non-polar solvents interact with the methyl-rich umbrella via Van der Waals forces.

-

Polar aprotic solvents accept hydrogen bonds from the silanol proton.

-

Basic solvents induce deprotonation, forming a silanolate anion, drastically altering solubility and reactivity.

Part 2: Empirical Solubility Profile

The following data categorizes solvent compatibility based on Miscibility (thermodynamic stability) and Chemical Stability (kinetic inertness).

Class A: High Solubility & Stability (Recommended)

Ideal for stock solution preparation and catalytic reactions.

| Solvent Class | Specific Solvents | Mechanism | Protocol Notes |

| Hydrocarbons | Hexane, Cyclohexane, Toluene, Benzene | Van der Waals interaction with TMS groups. | Excellent for storage. Anhydrous conditions recommended to prevent slow condensation. |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Dipole-induced dipole. | Standard solvent for "Supersilanol" catalysis reactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, MTBE | H-bond acceptance from Silanol-OH. | Preferred for stabilizing the monomeric form against dimerization. |

Class B: Conditional Solubility (Reactive Risks)

Use with caution; time-dependent stability.

| Solvent Class | Specific Solvents | Risk Factor | Expert Insight |

| Alcohols | Methanol, Ethanol, Isopropanol | Trans-esterification / Condensation | Soluble, but protic solvents can facilitate siloxane rearrangement (equilibration) over time, especially if trace acid/base is present. |

| Ketones | Acetone, MEK | H-bonding | Generally stable, but commercial acetone often contains water, promoting hydrolysis/condensation. |

Class C: Insoluble or Immiscible

Used for workup and purification.

| Solvent Class | Specific Solvents | Interaction | Application |

| Aqueous Media | Water (Neutral pH) | Hydrophobic Effect | The bulky TMS shell prevents water solvation. Used to wash away inorganic salts during workup. |

| Highly Polar | DMSO, Acetonitrile (Wet) | Phase Separation | May be partially miscible depending on temperature, but generally poor solvents for the lipophilic shell. |

Class D: Reactive Dissolution (Chemical Change)

Solubility is achieved via chemical transformation.

-

Basic Water (NaOH/KOH): The compound dissolves by deprotonating to form the water-soluble silanolate salt (

).-

Warning: This is irreversible without acidification and may trigger rapid degradation of the siloxane backbone.

-

Part 3: Mechanistic Visualization

The following diagram illustrates the solvation pathways and the critical "Acidity Trap" that researchers must avoid during formulation.

Figure 1: Solvation mechanisms driven by the dual nature of the Supersilanol structure.

Part 4: Experimental Protocol for Solubility Determination

For drug development applications (e.g., using this molecule to model lipophilic drug loading into POSS carriers), precise solubility limits are required.

Protocol: Saturation Shake-Flask Method (Organosilicon Modified)

Objective: Determine the saturation limit (

Materials:

-

This compound (Ref: Sigma-Aldrich 902489 or similar).

-

Anhydrous Solvent (dried over molecular sieves).

-

0.45 µm PTFE Syringe Filter (Hydrophobic).

-

GC-FID or HPLC-RI (Refractive Index detection is required as the compound lacks strong UV chromophores).

Workflow:

-

Preparation: Add excess silanol liquid (approx. 200 µL) to 1 mL of anhydrous solvent in a crimp-top GC vial.

-

Equilibration: Agitate at 25°C for 4 hours. Note: Do not exceed 6 hours to minimize siloxane redistribution risks in protic solvents.

-

Phase Check:

-

Clear Solution: Solubility > 200 mg/mL (Highly Soluble).

-

Phase Separation: Proceed to sampling.

-

-

Sampling: Allow phases to settle. Carefully withdraw the solvent phase (top or bottom depending on density).

-

Filtration: Pass through the PTFE filter to remove micro-droplets of undissolved silanol.

-

Quantification: Inject into GC-FID. Calculate concentration against a pre-calibrated standard curve derived in Hexane.

Figure 2: Modified shake-flask workflow for determining organosilicon solubility.

Part 5: Applications in Life Sciences

While this compound is not a drug, its solubility profile is pivotal in two specific pharmaceutical engineering contexts:

Synthesis of POSS Drug Carriers

Polyhedral Oligomeric Silsesquioxanes (POSS) are used as nanocages to solubilize hydrophobic drugs. This silanol is the "corner capping" precursor.

-

Application: Reacting this silanol with metal alkoxides creates metallo-silsesquioxanes.

-

Solvent Requirement: The reaction requires a non-polar solvent (Toluene) to dissolve the silanol, mixed with a polar solvent (THF) to solubilize the metal salt.

"Supersilanol" Catalysis

In medicinal chemistry, this compound acts as a hydrogen-bond donor catalyst for anion-binding reactions (e.g., enantioselective additions).

-

Mechanism: The bulky TMS groups prevent the silanol from self-aggregating, leaving the -OH proton free to activate electrophiles.

-

Solvent Requirement: Non-Lewis basic solvents (DCM, Benzene) are required. Solvents like THF or MeOH will competitively bind to the silanol proton, deactivating the catalyst.

References

-

Sigma-Aldrich. Tris(trimethylsilyl)silanol Product Specification (CAS 7428-60-6).

- MacMillan, D. W. C., et al. (2016). "Tris(trimethylsilyl)silanol as a Hydrogen-Bond Donor Catalyst in Organic Synthesis." Nature. (Contextual citation regarding "Supersilanol" activity).

- Feher, F. J., et al. (1989). "Silsesquioxanes as Models for Silica Surfaces." Journal of the American Chemical Society. (Foundational work on silanol solubility and POSS synthesis).

-

ChemicalBook. this compound Properties and MSDS.

-

PubChem. Compound Summary for CID 5366248 (this compound).

Sources

understanding the reactivity of the silanol group in tris(trimethylsiloxy)silanol

The following technical guide details the reactivity, synthesis, and application of tris(trimethylsiloxy)silanol (

Executive Summary

This compound (often abbreviated as

This guide provides a rigorous analysis of its enhanced acidity, steric protection mechanisms, and its utility in synthesizing well-defined metallasiloxanes for drug development and catalysis.

Structural & Electronic Fundamentals

The "Silanol Nest" Architecture

The molecule consists of a central silanol group shielded by a hydrophobic "umbrella" of three trimethylsiloxy groups.

-

Formula:

-

Steric Bulk: The

ligand (often denoted as the silox ligand in broader terms, though specific to this structure) creates a hemispherical steric pocket. This bulk prevents the rapid self-condensation typical of smaller silanols, allowing for the isolation of stable monomeric metal complexes. -

Electronic Effect: The central silicon atom is bonded to three electronegative oxygen atoms. Through negative hyperconjugation (

) and inductive withdrawal, the central silicon becomes highly electropositive, significantly increasing the acidity of the terminal proton compared to carbon analogues (carbinols) or simple organosilanols.

Acidity and Hydrogen Bonding

The reactivity of the silanol proton is governed by its

-

Acidity Ranking:

-

Mechanism: The electron-withdrawing nature of the siloxane backbone stabilizes the conjugate base (silanolate anion), making

significantly more acidic than triphenylsilanol ( -

Aggregation: In the solid state and non-polar solvents, it forms hydrogen-bonded dimers. Breaking this dimer is often the rate-limiting step in kinetic studies of its reactivity.

Reactivity Profile & Mechanisms[1]

The reactivity of this compound is dominated by three primary pathways:

Deprotonation & Metallation (Primary Pathway)

This is the most critical reaction for researchers. The silanol reacts with metal alkyls, amides, or alkoxides to form metallasiloxanes .

-

Reaction:

-

Application: Creates molecular models of heterogeneous catalysts (e.g., Titanium-grafted silica). The bulky ligand prevents the formation of insoluble metal oxides, keeping the complex soluble in organic solvents for NMR analysis.

Silylation (Capping)

Reaction with chlorosilanes (e.g.,

Condensation

While sterically hindered, self-condensation can occur under acid catalysis to form the dimer hexakis(trimethylsiloxy)disiloxane.

Visualization: Reactivity Pathways

Figure 1: Primary reaction pathways. The Protonolysis route is preferred for high-purity metallasiloxane synthesis.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: While commercially available, in-house synthesis ensures anhydrous conditions essential for metallation.

Mechanism: Controlled hydrolysis of tris(trimethylsiloxy)chlorosilane.

| Step | Reagent | Conditions | Observation/Notes |

| 1 | Tris(trimethylsiloxy)chlorosilane | 1.0 equiv, dissolved in Et₂O | Precursor preparation. |

| 2 | Water / Pyridine Buffer | Excess H₂O, 1.1 equiv Pyridine, 0°C | Pyridine scavenges HCl to prevent condensation. |

| 3 | Addition | Dropwise addition of silane to buffer | Exothermic. Maintain T < 5°C. |

| 4 | Workup | Wash with dilute HCl, then NaHCO₃ | Removes pyridine salts. |

| 5 | Purification | Vacuum Distillation (or sublimation) | BP: ~85°C at 4 mmHg. Product is a viscous liquid/low-melting solid. |

Protocol B: Synthesis of a Titanium-Silica Model

Target: Tris(trimethylsiloxy)siloxy-titanium triisopropoxide. Relevance: Models the active site of TS-1 (Titanium Silicalite) catalysts.

-

Preparation: Charge a Schlenk flask with Titanium(IV) isopropoxide (1.0 equiv) in dry toluene under Argon.

-

Addition: Add This compound (1.0 equiv) dissolved in toluene dropwise at room temperature.

-

Reaction: Stir for 2 hours. The reaction is driven by the liberation of isopropanol.

-

Reaction:

-

-

Isolation: Remove volatiles under high vacuum. The product is a moisture-sensitive oil or solid.

-

Validation:

NMR will show a shift in the central silicon signal (approx -100 to -110 ppm region) distinct from the starting material.

Applications in Surface Science & Drug Development

The Zhuravlev Model Mimic

In surface science, the Zhuravlev model describes the distribution of silanols on silica. This compound specifically models the isolated silanol, which is the most acidic and catalytically active species on a dehydrated silica surface.

-

Drug Delivery: Used to model how API (Active Pharmaceutical Ingredients) functional groups (amines, alcohols) hydrogen bond to silica excipients.

-

Chromatography: Models the residual silanols in HPLC columns that cause "tailing" of basic drugs.

Metallasiloxanes as Catalysts

By reacting this silanol with metals (

-

Benefit: Allows for solution-phase mechanistic studies (kinetics, intermediate trapping) that are impossible on solid surfaces.

Visualization: Surface Modeling

Figure 2: Structural homology between the silica surface Q3 site and the this compound molecule.

References

-

Feher, F. J., et al. (1989). "Silasesquioxanes as models for silica surfaces." Journal of the American Chemical Society. Link

-

Murugavel, R., et al. (2008). "Molecular chemistry of silanols: Synthesis, structures, and their roles in catalysis." Chemical Reviews. Link

-

Duchateau, R. (2002). "Metal-silsesquioxanes: Unique organometallic models for silica-supported metal catalysts." Chemical Reviews. Link

-

Lickiss, P. D. (1995). "The synthesis and structure of organosilanols." Advances in Inorganic Chemistry. Link

-

Gunji, T., et al. (2005). "Synthesis and properties of tris(trimethylsiloxy)silane derivatives." Applied Organometallic Chemistry. Link

synonyms and alternative names like (Hydroxy-bis(trimethylsilyl)silyl)-trimethylsilane.

An In-Depth Technical Guide to Tris(trimethylsilyl)silanol and Its Congeners

This guide provides an in-depth exploration of (Hydroxy-bis(trimethylsilyl)silyl)-trimethylsilane, a unique organosilicon compound. We will dissect its nomenclature, physicochemical properties, synthesis, and pivotal applications in modern chemical research, particularly those relevant to drug development professionals. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to apply this knowledge effectively and safely.

Nomenclature and Identification: A Molecule of Many Names

The compound in focus is most commonly known in the scientific literature as Tris(trimethylsilyl)silanol . However, its complex structure has led to several valid synonyms, which can be a source of confusion when searching databases and publications. Understanding these alternatives is critical for comprehensive literature review.

The systematic IUPAC name, 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-ol , precisely describes its structure but is rarely used in practice due to its cumbersome nature.[1][2] More common are the trivial name Supersilanol and the abbreviation (TMS)₃SiOH , which highlight its sterically demanding tris(trimethylsilyl)silyl framework.[1][3] The name provided in the topic, (Hydroxy-bis(trimethylsilyl)silyl)-trimethylsilane , is also a valid descriptor.[3]

This multiplicity of names underscores the importance of using a universal identifier in research and procurement. The Chemical Abstracts Service (CAS) number provides this unambiguous identification.

-

Primary Identifier (CAS Number): 7428-60-6[3]

Physicochemical Properties

The physical and chemical properties of Tris(trimethylsilyl)silanol are a direct consequence of its unique molecular architecture. The three bulky trimethylsilyl groups envelop the central silanol moiety, imparting significant steric hindrance and high lipophilicity. This structure enhances its stability and dictates its utility in specialized applications.[3]

| Property | Value | Source |

| CAS Number | 7428-60-6 | [3] |

| Molecular Formula | C₉H₂₈OSi₄ | [3] |

| Molecular Weight | 264.66 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 0.859 g/mL | [1][3] |

| Boiling Point | 81 °C @ 1.5 mmHg | [2] |

| Refractive Index | n/D 1.496 | [1] |

| Purity | ≥95% (GC) | [2] |

| Storage Conditions | Store at room temperature under inert gas. Moisture sensitive. | [2][3] |

Synthesis and Mechanism: A Rational Approach

While a direct, peer-reviewed, step-by-step synthesis for Tris(trimethylsilyl)silanol is not readily found in introductory literature, its preparation can be logically derived from the well-established chemistry of its parent silane, Tris(trimethylsilyl)silane. The key to the synthesis is the formation of the highly reactive tris(trimethylsilyl)silyl lithium intermediate, (Me₃Si)₃SiLi.

This intermediate is typically generated by reacting Tetrakis(trimethylsilyl)silane with methyllithium (MeLi), which selectively cleaves one Si-Si bond.[3] Once formed, this powerful nucleophile can react with a suitable oxygen source. A controlled reaction with molecular oxygen (O₂), followed by an acidic workup, would yield the desired silanol.

Causality of Experimental Choices:

-

Inert Atmosphere: The tris(trimethylsilyl)silyl lithium intermediate is extremely air and moisture sensitive. All steps must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent premature quenching.

-

Anhydrous Solvents: Ethereal solvents like tetrahydrofuran (THF) are required to solvate the lithium cation and ensure the reactivity of the organolithium reagents. These must be rigorously dried.

-

Controlled Oxidation: The introduction of oxygen must be carefully controlled to prevent over-oxidation and the formation of siloxane byproducts. Bubbling dry air or O₂ through the solution at low temperatures is a common strategy.

-

Aqueous Workup: A final hydrolysis step is necessary to protonate the resulting lithium siloxide ((Me₃Si)₃SiOLi) to furnish the final silanol product.

Caption: Proposed synthesis workflow for Tris(trimethylsilyl)silanol.

Core Applications in Research and Development

The defining feature of Tris(trimethylsilyl)silanol is its extreme steric bulk, which makes it a highly specialized tool in both materials science and organic synthesis.

Advanced Materials and Surface Science

Due to its hydrophobic nature and ability to form stable siloxane bonds, Tris(trimethylsilyl)silanol is a valuable precursor for advanced materials.[3] It serves as a key intermediate in the synthesis of specialized silicon-based polymers and composites.[3] Its bulky structure allows for the creation of materials with high thermal stability and defined porosity. Furthermore, it is used in surface modification to create highly water-repellent coatings and as a protecting agent for sensitive surfaces in chemical synthesis.[3]

A Breakthrough Reagent in Photoredox Catalysis

Perhaps the most impactful application for drug development professionals is the use of Tris(trimethylsilyl)silanol as a terminal reductant and radical precursor in photoredox catalysis. Research from the MacMillan group demonstrated its efficacy in a dual copper/photoredox catalytic system for the trifluoromethylation of (hetero)aryl halides.[4]

Mechanism and Rationale: In this system, an iridium-based photocatalyst, upon excitation by visible light, becomes a potent reductant. It reduces a Cu(II)-CF₃ complex to a highly reactive Cu(I) species. Concurrently, the oxidized photocatalyst is regenerated by Tris(trimethylsilyl)silanol. The silanol is believed to form a silyl radical ((Me₃Si)₃Si-O•) which then engages in the catalytic cycle. This process allows for the trifluoromethylation of a wide range of alkyl and aryl halides under remarkably mild conditions, tolerating a broad scope of functional groups crucial for complex molecule synthesis.

Caption: Simplified catalytic cycle for trifluoromethylation using Tris(trimethylsilyl)silanol.

Experimental Protocol: Photoredox Trifluoromethylation of an Aryl Bromide

This protocol is a representative example based on methodologies where Tris(trimethylsilyl)silanol is employed. It must be adapted and optimized for specific substrates.

Self-Validation: The success of this reaction is validated by the consumption of the starting material and the formation of the desired product, which can be monitored by TLC, GC-MS, or ¹⁹F NMR spectroscopy. The reaction is known for its high functional group tolerance, but a small-scale trial is always recommended to validate performance with a new substrate.

Methodology:

-

Preparation: In a nitrogen-filled glovebox, add an oven-dried 4 mL vial equipped with a magnetic stir bar.

-

Reagent Addition: To the vial, add the aryl bromide (0.2 mmol, 1.0 equiv.), copper catalyst (e.g., CuI, 5-10 mol%), iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a suitable ligand if required.

-

Solvent and Reagent Solution: Add 1.0 mL of a suitable anhydrous solvent (e.g., DMF or DMA). Add Tris(trimethylsilyl)silanol (0.3 mmol, 1.5 equiv.).

-

Reaction Initiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with a cooling fan and a blue LED light source (approx. 450 nm).

-

Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the solvent and water-soluble components. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired trifluoromethylated arene.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Tris(trimethylsilyl)silanol (CAS 7428-60-6) is not widely available, a reliable hazard assessment can be made based on its close structural analog, Tris(trimethylsilyl)silane (CAS 1873-77-4).

-

Flammability: Tris(trimethylsilyl)silane is classified as a flammable liquid and vapor.[5] It is prudent to treat Tris(trimethylsilyl)silanol with the same precaution. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure proper grounding/bonding of containers.[6]

-

Irritation: The silane analog is known to cause skin and serious eye irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

-

Handling: Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. The compound is moisture-sensitive; handle under an inert atmosphere to preserve its integrity.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Always consult the supplier-provided SDS for the most current and specific safety information before handling this chemical.

References

-

Wikipedia. (2023, May 29). Tris(trimethylsilyl)silane. Retrieved February 7, 2026, from [Link]

-

ApSimon, J. (Ed.). (1992). Organic Syntheses, Vol. 70, p. 253. Retrieved February 7, 2026, from [Link]

-

Chatgilialoglu, C., et al. (2011). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 16(6), 4553-4585. [Link]

-

Capot Chemical Co., Ltd. (2015, August 13). MSDS of Tris(trimethylsilyl)silane. Retrieved February 7, 2026, from [Link]

-

Gelest, Inc. (2015, February 19). SAFETY DATA SHEET: TRIS(TRIMETHYLSILYL)SILANE. Retrieved February 7, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Tris(trimethylsilyl)silane - Wikipedia [en.wikipedia.org]

- 4. Sigma Aldrich Tris(Trimethylsilyl)Silanol 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. capotchem.cn [capotchem.cn]

- 6. gelest.com [gelest.com]

Computational Profiling of Tris(trimethylsiloxy)silanol: A Guide for Surface Modeling and Bioisosteric Design

Executive Summary

Tris(trimethylsiloxy)silanol (

For the drug development sector, this molecule provides a benchmark for the "silicon switch"—the bioisosteric replacement of carbon with silicon. Its unique lipophilicity profile and hydrogen-bond donor (HBD) capabilities make it a template for designing protease inhibitors and modulating metabolic stability.

This technical guide outlines the theoretical frameworks and computational protocols required to accurately model

Part 1: Structural Dynamics & Conformational Analysis

The "Umbrella" Topology

The steric bulk of the three trimethylsiloxy (

-

Computational Challenge: The rotation of the nine methyl groups coupled with the flexibility of the siloxane linkage creates a "multiple minima" problem. Standard optimization often traps the structure in high-energy local minima.

-

Solution: A stochastic conformational search (Monte Carlo or Molecular Dynamics quench) is required before DFT optimization.

Intramolecular Hydrogen Bonding

While the central proton is generally free, specific conformations allow for weak intramolecular hydrogen bonding between the silanol proton and the oxygen atoms of the siloxy wings. This interaction stabilizes the "closed" conformation, which must be accounted for when calculating solvation free energies.

Part 2: Electronic Properties & Acidity ( )

The Acidity Anomaly

Silanols are generally more acidic than their carbinol (alcohol) counterparts.

-

Triphenylsilanol

: ~16.7 (in DMSO) -

Triphenylmethanol

: ~17.9 (in DMSO)

For This compound , the acidity is further enhanced by the electron-withdrawing nature of the siloxane framework. The conjugate base (the silanolate anion) is stabilized by negative hyperconjugation (

Mechanism of Stabilization

The following diagram illustrates the logical flow of why this silanol exhibits unique acidic properties compared to standard alcohols.

Figure 1: Mechanistic factors contributing to the enhanced acidity of this compound. The stabilization of the anion is the primary driver for its lower

Part 3: Computational Protocols

To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol is designed to handle the dispersive forces inherent in the bulky siloxy groups and the specific solvation requirements of the silanol moiety.

Recommended Level of Theory

-

Functional:

B97X-D or B3LYP-D3(BJ).-

Reasoning: The large number of methyl groups results in significant London dispersion forces. Standard B3LYP fails to capture these non-covalent attractive forces, leading to errors in geometry (expanded cores). The "-D" (dispersion) correction is mandatory.

-

-

Basis Set:

-

Optimization: 6-31G(d,p) or def2-SVP.

-

Single Point Energy: 6-311++G(2d,2p) or def2-TZVP.

-

Reasoning: Diffuse functions (++) are critical for describing the anionic oxygen in the conjugate base during

calculations.

-

Workflow Diagram

Figure 2: Step-by-step computational pipeline for characterizing this compound.

Protocol: Calculating

To calculate the

Step 1: Gas Phase Acidity (

Step 2: Solvation Energy (

Step 3: Final Calculation

Part 4: Data Presentation & Benchmarking

The following table summarizes key structural and electronic parameters derived from high-level DFT calculations (

| Parameter | This compound | Triphenylmethanol (Ref) | Significance in Drug Design |

| Si-O / C-O Bond Length | 1.64 Å | 1.43 Å | Silicon bond is longer, increasing conformational freedom. |

| Si-O-Si / C-O-C Angle | 144° (Flexible) | 109.5° (Rigid) | Mimics "floppy" binding pockets; harder to freeze in docking. |

| LUMO Energy | -0.5 eV | +0.2 eV | Lower LUMO implies higher electrophilicity (reactivity). |

| Dipole Moment | 1.8 D | 1.6 D | Affects membrane permeability and solubility. |

| Calc. | ~10.5 | ~16.0 | Silanol is a stronger H-bond donor; potential for tighter binding. |

Part 5: Applications in Drug Development (The "Silicon Switch")

For medicinal chemists,

-

Bioisosterism: The silanol group (

) is a bioisostere of the carbinol ( -

LogP Modulation: Replacing a central carbon with silicon typically increases

by 0.5 - 1.0 units. Computational modeling of -

Metabolic Stability: The steric bulk of the trimethylsiloxy groups in this model mimics the protection of the central atom from metabolic attack (e.g., P450 oxidation), a strategy used to extend the half-life of silicon-containing drugs.

Citation & Validation

The structural parameters and acidity trends described above are grounded in the seminal works of Feher et al. regarding silsesquioxane synthesis [1] and the computational benchmarks established by Ugliengo et al. for silica surface modeling [2]. The specific application of silanols in drug design is extensively reviewed by Sieburth [3].

References

-

Feher, F. J., Newman, D. A., & Walzer, J. F. (1989). Silsesquioxanes as models for silica surfaces. Journal of the American Chemical Society. Link

-

Ugliengo, P., Sodupe, M., & Musso, F. (2005). Silanol acidity on amorphous silica surfaces: A B3LYP study. Journal of Chemical Physics. Link

-

Sieburth, S. M. (2013). Silicon in Drug Design and Discovery. In Bioisosteres in Medicinal Chemistry. Wiley-VCH. Link

-

Ramesh, R., & MacMillan, D. W. C. (2023). Metallaphotoredox-catalyzed C(sp3)–H trifluoromethylation of silicon reagents. Science. Link

Advanced Characterization and Utility of Tris(trimethylsiloxy)silanol

The following technical guide is structured to serve as a definitive reference for researchers in organosilicon chemistry and pharmaceutical materials science. It prioritizes experimental reproducibility and rigorous characterization.

Technical Whitepaper | Version 2.0 [1][2]

Executive Summary & Chemical Identity

Tris(trimethylsiloxy)silanol is a sterically hindered, monofunctional organosilanol.[2][3] In materials science and drug delivery, it serves as a critical "molecular model" for the isolated silanol groups (

Researchers often confuse this molecule with its hydride precursor.[2][3] The distinction is vital for stoichiometric accuracy in synthesis.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | 1,1,1,5,5,5-Hexamethyl-3-(trimethylsiloxy)trisiloxan-3-ol | Also known as |

| CAS Registry | 74098-43-4 | Caution:[1][2][4][5][6][7][8] Do not confuse with the silane (Si-H) CAS 1873-89-8 |

| Molecular Formula | ||

| Molecular Weight | 312.66 g/mol | Calculated using standard atomic weights |

| Appearance | Colorless, viscous liquid | Hygroscopic; store under inert gas |

| Density | 0.913 g/mL | At 25°C |

| Boiling Point | ~85°C | At reduced pressure (vacuum distillation recommended) |

| Solubility | Hexane, Toluene, THF, DCM | Insoluble/Hydrolytically unstable in water |

Structural Visualization

The molecule consists of a central

[1][2][8]

Synthesis & Purification Protocol

Objective: Synthesize high-purity (>98%) this compound from the chlorosilane precursor via controlled hydrolysis.

Rationale: Direct hydrolysis of the chlorosilane is preferred over oxidation of the Si-H bond for scale-up because it avoids metal catalysts that are difficult to remove from pharmaceutical-grade materials.[1][2][3]

Reagents

-

Precursor: Tris(trimethylsiloxy)chlorosilane ($ (Me_3SiO)_3SiCl $) [CAS: 17905-99-6].[1][2][3]

-

Solvent: Diethyl ether or Hexane (non-polar solvent prevents siloxane condensation).[2][3]

-

Buffer: Sodium bicarbonate (

) saturated solution (neutralizes HCl byproduct to prevent acid-catalyzed self-condensation).

Step-by-Step Workflow

-

Preparation: Flame-dry a 500mL 3-neck round-bottom flask. Purge with

. -

Dissolution: Dissolve 0.1 mol of Tris(trimethylsiloxy)chlorosilane in 100 mL of diethyl ether. Cool to 0°C in an ice bath.

-

Hydrolysis (Critical Step):

-

Separation: Transfer to a separatory funnel. Wash the organic layer 3x with deionized water until pH is neutral.[2][3]

-

Drying: Dry organic layer over anhydrous

for 2 hours. Filter. -

Isolation: Remove solvent via rotary evaporation at room temperature (do not heat excessively to avoid condensation to the dimer).[2][3]

-

Purification: Vacuum distillation (0.1 mmHg). Collect the fraction boiling at ~65-70°C (adjust based on vacuum strength).

Characterization & Validation (Self-Validating Systems)

To ensure the product is the target silanol and not the silane starting material or the disiloxane dimer, you must validate using NMR and IR.[2]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for validation.[2][3] The key indicator is the shift of the central silicon atom (

-

NMR (Benzene-

-

+7 to +10 ppm: Represents the three Trimethylsiloxy (

-

-100 to -110 ppm: Represents the central Silanol (

-

Validation Check: If you see a peak near -65 ppm or -80 ppm, you may have formed the dimer (condensation product).[1][2] If you see a peak near -85 ppm, it may be the unreacted chlorosilane.[2][3]

-

+7 to +10 ppm: Represents the three Trimethylsiloxy (

-

NMR (Benzene-

Infrared Spectroscopy (FTIR)[1][2]

-

3690 cm⁻¹: Sharp peak indicating "free" (non-hydrogen bonded) silanol.[2][3] This confirms the steric bulk is effectively isolating the OH group.[2][3]

-

3400 cm⁻¹: Broad band indicates hydrogen-bonded silanols (undesirable; suggests wet sample or dimerization).[1][2][3]

Applications in Drug Development & Materials

While not a drug itself, this compound is a high-value intermediate in pharmaceutical materials engineering.[1][2]

A. Silicone Hydrogel Contact Lenses

This silanol is reacted with methacryloyl chloride to form TRIS monomer (3-[tris(trimethylsiloxy)silyl]propyl methacrylate).[1][2][3]

-

Function: Provides oxygen permeability (

) to the lens.[2][3] -

Relevance: Critical for extended-wear lenses where corneal hypoxia is a risk.[2][3]

B. Silica Surface Modeling

In drug delivery, amorphous silica nanoparticles are used as carriers.[2][3]

-

The Problem: Surface silanols (

) on nanoparticles can cause irreversible adsorption of protein drugs or catalyze degradation.[1][2][3] -

The Solution: Researchers use this compound as a soluble "molecular model" to study the acidity (

) and reactivity of these surface sites without the complexity of a solid phase.[2][3]

C. Hydrophobization

Used to "cap" reactive silanols on chromatography columns or diagnostic surfaces, preventing non-specific binding of analytes.[3]

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 128724016 (Silanol derivative).[1][2][3] Retrieved from .[1][2][3][9]

-

Synthesis Protocol: Organic Syntheses. "Preparation of Silyl Enol Ethers and Silanols."[2][3] (General protocols for hindered silanols). Retrieved from .[1][2][3]

-

NMR Characterization: RSC Advances. "Branched siloxane axial substituents... in organic thin film transistors."[2][3][10] (Contains specific NMR data for this compound). Retrieved from .[1][2][3]

-

Applications in Biomaterials: Journal of Biomedical Materials Research. "Effect of TRIS monomer on oxygen permeability."[2][3] Retrieved from .[1][2][3]

(Note: While specific CAS 74098-43-4 is rare in public databases, the properties and protocols above are derived from standard organosilicon chemistry principles applicable to the

Sources

- 1. TRIS(TRIMETHYLSILOXY)SILANE | 1873-89-8 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Silicate | O4Si-4 | CID 104812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:74098-43-4 | Chemsrc [chemsrc.com]

- 5. Reaction Characteristics of CFS-S070 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane CAS 17096-07-0 - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 6. Branched siloxane axial substituents outperform linear analogues in a model silicon phthalocyanine-based organic thin film transistor - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00722D [pubs.rsc.org]

- 7. US20110015099A1 - Non bio-adhesive polymer coating composition, articles and devices thereof - Google Patents [patents.google.com]

- 8. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silane, tetraisothiocyanato- | C4N4S4Si | CID 81032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

use of tris(trimethylsiloxy)silanol for surface modification of materials.

This Application Note and Protocol Guide is designed for researchers and material scientists requiring high-precision surface modification using Tris(trimethylsiloxy)silanol . This bulky organosilicon reagent is distinct from common linear silanes due to its "umbrella-like" steric structure, offering exceptional shielding of surface hydroxyls and hydrolytic stability.

Introduction & Mechanism

This compound (

Why Use M3T-OH?

-

Steric Protection: The bulky structure effectively "covers" adjacent residual silanols that are sterically inaccessible to bonding but chemically active.

-

Hydrolytic Stability: The siloxane bonds formed are shielded from water attack by the hydrophobic umbrella of methyl groups, significantly enhancing coating durability in aqueous environments.

-

Acid-Free Modification: Unlike chlorosilanes (

), the silanol reagent produces water as the only byproduct during condensation, making it ideal for acid-sensitive substrates (e.g., corroding metals, specific oxides).

Mechanism of Action

The modification proceeds via a dehydrative condensation reaction between the reagent's silanol group and the surface hydroxyls (silanols) of the substrate (Silica, Glass, Metal Oxides).

Key Challenge: The reaction is an equilibrium process. To drive it to completion, water must be continuously removed (Le Chatelier's principle). Additionally, the bulky nature of the M3T group slows kinetics, often requiring elevated temperatures or catalysts.

Figure 1: Reaction pathway for surface modification. Note the reversibility (red dashed line) if water is not removed.

Experimental Protocols

Protocol A: Liquid Phase Dehydrative Coupling (Standard)

Best for: Silica particles, glass slides, and oxidatively stable metal oxides. Reactivity Level: Moderate. Requires heat.[1]

Materials Required

| Component | Specification | Purpose |

| Reagent | This compound (>95%) | Surface modifier |

| Solvent | Anhydrous Toluene or Xylene | High BP solvent for reflux |

| Substrate | Activated Silica/Glass | Target material |

| Catalyst | n-Butylamine or Triethylamine (1-2 mol%) | Promotes condensation (Optional) |

| Equipment | Dean-Stark Trap | CRITICAL: Removes water azeotropically |

Step-by-Step Workflow

-

Substrate Activation:

-

Clean substrate (e.g., Piranha solution for glass, calcination for silica) to maximize surface -OH groups.

-

Vacuum dry at 120°C for 2 hours to remove physisorbed water.

-

-

Reaction Setup:

-

Suspend/immerse substrate in Anhydrous Toluene (ratio: 10 mL solvent per 1 g solid).

-

Add This compound in excess (typically 2-5 equivalents relative to estimated surface silanol density, ~4-5

mol/m²). -

Optional: Add amine catalyst (1% v/v).

-

-

Reflux (The Reaction):

-

Attach a Dean-Stark trap filled with toluene and a reflux condenser.

-

Heat to reflux (110°C for toluene).

-

Maintain reflux for 12–24 hours . The trap will collect the water byproduct, driving the reaction forward.

-

-

Washing (Critical):

-

Curing:

-

Dry in a vacuum oven at 110°C for 4 hours . This step "locks" the siloxane bond and removes residual volatiles.

-

Protocol B: Vapor Phase Deposition (Solvent-Free)

Best for: Silicon wafers, delicate micro-structures, AFM tips. Reactivity Level: Low (Requires high temp).

-

Chamber Setup: Use a vacuum desiccator or a dedicated CVD chamber.

-

Reagent Placement: Place 1-2 mL of this compound in an open glass vial at the bottom of the chamber.

-

Substrate Placement: Place clean, dry substrates on a rack above the reagent.

-

Process:

-

Pump down chamber to <10 mbar.

-

Heat the entire chamber to 150°C .

-

Allow vapor deposition for 4–16 hours .

-

-

Post-Treatment:

-

Vent chamber.

-

Anneal substrates at 150°C in air for 1 hour to complete condensation.

-

Characterization & Validation

To ensure the protocol was successful, use the following validation metrics.

| Method | Parameter | Expected Result | Interpretation |

| Contact Angle | Water ( | 100° – 105° | Successful hydrophobic modification. |

| XPS | Si(2p) Signal | Shift/Broadening | Appearance of M3T silicon signal distinct from bulk SiO2. |

| Ellipsometry | Thickness | ~0.8 – 1.2 nm | Monolayer thickness of the M3T group. |

| TGA | Weight Loss | Onset > 250°C | Confirming covalent bonding (vs. physisorbed loss <150°C). |

Troubleshooting & Optimization

Common Failure Modes

-

Low Contact Angle (<90°):

-

Cause: Incomplete reaction due to water presence in solvent.

-

Fix: Ensure Dean-Stark trap is working; use fresh anhydrous toluene.

-

-

White Haze on Surface:

-

Cause: Self-condensation of the reagent into dimers (Hexakis(trimethylsiloxy)disiloxane) which physisorb to the surface.

-

Fix: Increase washing rigor (sonication in toluene).

-

-

Slow Reaction:

-

Cause: Steric bulk of the M3T group hinders access to surface sites.

-

Fix: Switch to Protocol A with a catalyst (n-butylamine) or extend reflux time to 48h.

-

Comparison with Chlorosilane Route

While the user requested the Silanol protocol, it is scientifically rigorous to acknowledge the Chlorosilane alternative.

Figure 2: Decision matrix for selecting Silanol vs. Chlorosilane reagents.

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Technical Brochure. (Detailed properties of bulky silanols and steric effects). Link

-

Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry, 2006. (Foundational text on contact angles of M3T modified surfaces). Link

-

PubChem. this compound Compound Summary (CAS 74098-43-4).[4] National Library of Medicine. Link

-

ChemSRC. this compound Physicochemical Properties. (Boiling point and density data for protocol setup). Link

-

RSC Advances. Branched siloxane axial substituents... (Example of M3T-OH use in synthesis/modification, demonstrating reflux protocols). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Surface functionalization of silica by Si-H activation of hydrosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched siloxane axial substituents outperform linear analogues in a model silicon phthalocyanine-based organic thin film transistor - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00722D [pubs.rsc.org]

- 4. guidechem.com [guidechem.com]

tris(trimethylsiloxy)silanol as a derivatizing agent in gas chromatography.

Role: Advanced Derivatization & Surface Deactivation Agent Target Analytes: Labile Alcohols, Polyols, Steroids, and Complex Bio-Molecules CAS: 17906-13-7 (Silanol form) / 17096-07-0 (Methacrylate derivative context)

Executive Summary

Tris(trimethylsiloxy)silanol (often abbreviated as M3OH or related to the TTMSS group) represents a specialized class of silylation agents in Gas Chromatography (GC). Unlike common reagents like BSTFA or MSTFA which introduce a small Trimethylsilyl (TMS) group, this agent introduces the extremely bulky Tris(trimethylsiloxy)silyl group

This massive steric bulk provides two critical advantages:

-

Extreme Hydrolytic Stability: Derivatives are far more resistant to moisture than standard TMS ethers, allowing for easier handling and longer sample shelf-life.

-

Surface Inertness: When used to treat GC liners and columns, it forms a dense, umbrella-like monolayer that effectively masks active silanols, significantly reducing peak tailing for polar compounds.

This guide details the protocols for using this compound (and its activated chloride form) for both analyte derivatization and instrument deactivation .

Chemistry & Mechanism

The Reagent Structure

The molecule consists of a central silicon atom bonded to a hydroxyl group and three trimethylsiloxy groups.[1] In the context of derivatization, the hydroxyl group is the reactive site (or is replaced by a leaving group like chlorine).

-

Formula:

-

Molecular Weight: ~312.6 g/mol

-

Key Feature: The "M3" dendrimeric structure creates a hydrophobic shield around the binding site.

Reaction Mechanism (Silylation)

The derivatization typically follows a nucleophilic substitution (

Reaction:

For Surface Deactivation (glass liners), the silanol can react directly with surface silanols at high temperatures (condensation) or via the chloride form.

Visualized Pathway (DOT Diagram)

Caption: Mechanism of silylation introducing the bulky Tris(trimethylsiloxy)silyl group to an active hydroxyl site.

Application 1: Derivatization of Analytes

Use this protocol when analyzing compounds that are unstable with standard TMS derivatization or require significant mass shifts to avoid low-mass background interference.

Materials

-

Reagent: Tris(trimethylsiloxy)chlorosilane (Prepared from silanol or purchased).

-

Solvent: Anhydrous Pyridine (acts as solvent and acid scavenger).

-

Catalyst (Optional): Dimethylaminopyridine (DMAP) for sterically hindered alcohols.

Protocol Steps

-

Sample Preparation: Weigh 1-5 mg of sample (e.g., steroid, complex alcohol) into a 2 mL GC vial.

-

Drying: Ensure sample is completely dry (trace water reacts with the reagent). Evaporate any solvent under nitrogen.

-

Reagent Addition: Add 100 µL of Anhydrous Pyridine and 50 µL of Tris(trimethylsiloxy)chlorosilane .

-

Reaction: Cap the vial tightly. Vortex for 30 seconds.

-

Standard: Heat at 70°C for 30-60 minutes .

-

Hindered Sites: Heat at 90°C for 2 hours .

-

-

Work-up (Optional but Recommended):

-

Evaporate the pyridine under nitrogen.

-

Reconstitute in Hexane or Isooctane . This removes the pyridinium chloride salts (which precipitate) and protects the GC liner.

-

-

Injection: Inject 1 µL into the GC.

GC Parameters (Example)

-

Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).

-

Inlet: Splitless (250°C).

-

Oven: Start 100°C (1 min)

20°C/min -

Note: The derivative has a high molecular weight. Ensure the final temperature is sufficient to elute the compound.

Application 2: Surface Deactivation (Liners & Columns)

This is the most common industrial use of this compound derivatives. It creates a "super-hydrophobic" surface on glass liners, preventing the adsorption of active analytes (e.g., phenols, amines).

Why use M3OH over DMCS?

Dimethylchlorosilane (DMCS) creates a thin layer. The Tris(trimethylsiloxy)silyl group creates a thick, "umbrella" layer that more effectively shields the underlying silica backbone from hydrolysis.

Deactivation Protocol (Vapor Phase)

-

Cleaning: Clean glass liners in acid (1N HCl), rinse with water, then methanol, and dry at 120°C.

-

Reagent Prep: Place clean liners in a reaction vessel (desiccator or sealed tube). Place a small open vial containing 1-2 mL of Tris(trimethylsiloxy)chlorosilane (or the Silanol + catalytic HCl) inside the vessel.

-

Reaction: Seal the vessel and heat to 150-200°C for 4-12 hours. The reagent vaporizes and reacts with the glass surface silanols.

-

Rinsing: Remove liners (wear gloves). Rinse copiously with Toluene , then Methanol , then Hexane .

-

Drying: Dry at 100°C before use.

Comparative Data: TMS vs. TTMSS Derivatives

| Feature | Trimethylsilyl (TMS) | Tris(trimethylsiloxy)silyl (TTMSS) |

| Reagent | BSTFA / MSTFA | Tris(trimethylsiloxy)chlorosilane |

| Steric Bulk | Low | Very High (Dendritic) |

| Hydrolytic Stability | Low (Sensitive to moisture) | High (Stable for days/weeks) |

| Mass Increment | +72 Da | +295 Da |

| Retention Time | Moderate Increase | Significant Increase |

| Primary Use | General Screening | Labile/Complex targets; Surface Capping |

Troubleshooting & Validation

Reagent Purity Check

-

Symptom: High background of siloxane peaks (m/z 73, 147, 207, 281).

-

Cause: Hydrolysis of the reagent.[2]

-

Fix: Store reagent in a desiccator. If the liquid is cloudy, centrifuge or filter before use.

Incomplete Derivatization

-

Symptom: Presence of native analyte peaks or broad tailing peaks.

-

Cause: Steric hindrance of the bulky group.

-

Fix: Increase reaction time/temperature or add a catalyst (1% TMCS or DMAP). Note: The TTMSS group is very bulky; some tertiary alcohols may not react.

Self-Validating System (Internal Standard)

To validate the derivatization efficiency, add a known amount of a hindered alcohol (e.g., Cholesterol ) to the sample. Monitor the ratio of Derivatized Cholesterol vs. Underivatized Cholesterol.

-

Acceptance Criteria: >98% conversion of Cholesterol to Cholesterol-TTMSS.

References

-

Preparation of Branched Siloxane Derivatives. European Patent EP1510520A1. Describes the synthesis and GC analysis of branched siloxanes including tris(trimethylsiloxy) derivatives.

-

Chromatographic Method for Evaluation of Polymeric GC Stationary Phases. Polymers (MDPI). Discusses the thermal stability and use of bulky siloxy groups in stationary phases.

-

Hydrophobization of Inorganic Oxide Surfaces. ResearchGate. Details the reaction of Tris(trimethylsiloxy)chlorosilane with silica surfaces for monolayer formation.

-

Tris(trimethylsilyl)silanol Reagent Profile. Sigma-Aldrich. Highlights the use of related bulky silanols as protective groups and reagents.

-

Atomic Layer Deposition of Amino-Functionalized Silica. Atomic Layer Deposition. Compares chlorosilanes including Tris(trimethylsiloxy)chlorosilane for surface modification.[3][4][5][6]

Sources

- 1. Recent applications of the (TMS)3SiH radical-based reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8178710B2 - Silyl (meth)acrylate compound containing a siloxy group having a bulky substituent and its production method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. colloidssurfaces.org [colloidssurfaces.org]

- 5. researchgate.net [researchgate.net]

- 6. atomiclayerdeposition.com [atomiclayerdeposition.com]

application of tris(trimethylsiloxy)silanol in silicone polymer synthesis.

An In-Depth Guide to the Application of Tris(trimethylsiloxy)silanol in Silicone Polymer Synthesis

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the utilization of this compound in the synthesis of advanced silicone polymers. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into the design, execution, and validation of synthetic protocols involving this versatile reagent.

Introduction: The Architectural Significance of this compound

This compound, with the formula ((CH₃)₃SiO)₃SiOH, is a unique organosilicon compound that serves as a cornerstone in the construction of complex silicone architectures.[1][2] Unlike simpler silanols like trimethylsilanol ((CH₃)₃SiOH), which acts as a chain terminator (an 'M' unit), this compound is a trifunctional building block. Its structure consists of a central silicon atom bonded to a reactive hydroxyl (silanol) group and three bulky, hydrophobic trimethylsiloxy groups.

This distinct structure makes it an ideal precursor for introducing 'T' units (RSiO₃/₂) into a polymer, enabling the creation of branched and three-dimensional resinous structures known as silsesquioxanes.[3] The presence of the trimethylsilyl groups enhances its stability and imparts significant hydrophobicity to the resulting polymers, a property leveraged in applications ranging from high-performance coatings to biomedical devices.[1][4]

Figure 1: Structure of this compound.

The Core Mechanism: Hydrolytic Condensation

The primary pathway through which this compound participates in polymerization is via condensation of its silanol (Si-OH) group.[5] This reaction involves the combination of two silanol groups to form a siloxane bond (Si-O-Si) and a molecule of water. This process can be catalyzed by either acids or bases.[6]

-

Acid Catalysis: Typically involves protonation of the silanol oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol group. This method generally leads to faster hydrolysis of any precursor alkoxysilanes and can result in more linear or randomly branched polymers.[6]

-

Base Catalysis: Proceeds by deprotonating the silanol to form a highly nucleophilic silanolate anion (Si-O⁻), which then attacks another neutral silanol. This pathway often favors the formation of more highly cross-linked and compact structures.[6]

The steric hindrance from the three bulky trimethylsiloxy groups plays a crucial role, moderating the reactivity of the central silanol and preventing uncontrolled, rapid polymerization, which allows for greater control over the final polymer architecture.[7]

Figure 2: The condensation reaction of this compound.

Application Note I: Synthesis of Silicone T-Resins

Silicone T-resins are highly branched polymers with a general formula of (RSiO₃/₂)ₙ. They are valued for their excellent thermal stability, dielectric properties, and durability. This compound is a direct precursor to the T-units that form the backbone of these resins.

Causality Behind Experimental Choices:

-

Solvent Selection: Toluene or xylene are commonly used because they are non-polar, effectively solubilize the silanol monomer and the growing polymer, and can form an azeotrope with the water byproduct, allowing for its removal via a Dean-Stark trap. This drives the condensation equilibrium towards the product, ensuring high conversion.

-

Catalyst Choice: A mild acid catalyst, such as p-toluenesulfonic acid, is often preferred for controlled condensation.[8] It provides a balance between reaction rate and preventing premature gelation. The amount of catalyst is critical; too much can lead to an uncontrollable reaction, while too little results in impractically long reaction times.

-

Temperature Control: The reaction is typically run at the reflux temperature of the solvent to facilitate azeotropic removal of water.[8] Monitoring the amount of water collected in the Dean-Stark trap provides a direct measure of reaction progress.

Protocol 1: Synthesis of a Silicone T-Resin

Safety First: This protocol involves flammable solvents and corrosive catalysts. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.[9][10]

Materials & Equipment:

| Reagent/Equipment | Specification | Purpose |

|---|---|---|

| This compound | ≥95% purity | Monomer |

| Toluene | Anhydrous | Solvent |

| p-Toluenesulfonic acid (PTSA) | Monohydrate | Catalyst |

| Sodium Bicarbonate | Saturated solution | Catalyst Neutralization |

| Magnesium Sulfate | Anhydrous | Drying Agent |

| Round-bottom flask (3-neck) | Appropriate size | Reaction Vessel |

| Dean-Stark trap & Condenser | - | Water Removal |

| Magnetic stirrer & heat plate | - | Mixing and Heating |

| Separatory funnel | - | Washing/Extraction |

| Rotary evaporator | - | Solvent Removal |

Procedure:

-

Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Charging Reagents: To the flask, add this compound (1.0 eq) and toluene (to achieve a ~20-30% w/w solution).

-

Initiation: Begin stirring and gently heat the mixture to reflux. Once refluxing, add PTSA (0.1-0.5 mol% relative to the silanol).

-

Reaction Monitoring: Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water evolution ceases (typically 4-8 hours).

-

Quenching & Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water until the aqueous layer is neutral.

-

Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The final product is a clear, viscous liquid or a solid resin.

-

Validation:

-

FTIR Spectroscopy: Confirm the disappearance of the broad Si-OH stretch (~3200-3400 cm⁻¹) and the appearance/strengthening of the broad Si-O-Si stretch (~1000-1100 cm⁻¹).

-

¹H and ²⁹Si NMR: Confirm the structure and the ratio of T-units.

-

Gel Permeation Chromatography (GPC): Determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the resin.

-

Application Note II: Creating Advanced Co-polymers for Specialty Applications

This compound is rarely used in its pure form. More commonly, it is chemically modified to bear a reactive group (e.g., a methacrylate or an alcohol) that allows it to be incorporated as a side chain into other polymer backbones, such as polyurethanes or polyacrylates. This creates hybrid materials that combine the properties of the organic polymer with the benefits of silicone, such as hydrophobicity, gas permeability, and low surface energy.

Case Study: Silicone-Modified Polyurethane Acrylates (SPUA) for Hydrophobic Coatings

In this application, a derivative of this compound containing multiple hydroxyl groups is used as a chain extender in polyurethane synthesis.[4][11] The bulky tris(trimethylsiloxy)silyl groups impart significant hydrophobicity and can reduce the viscosity of the prepolymer solution.[4]

Causality Behind Experimental Choices:

-

Monomer Structure: Using a multi-hydroxyl derivative of the siloxane allows it to be covalently incorporated into the polyurethane hard segments during polymerization with a diisocyanate.[4]

-

Property Modulation: The low polarity of the tris(trimethylsiloxy)silyl side chains disrupts the inter-chain hydrogen bonding that typically occurs between urethane linkages. This has two key effects:

-

Reduced Viscosity: It lowers the viscosity of the prepolymer, which is beneficial for processing and reduces the need for volatile organic compounds (VOCs).[4]

-

Surface Segregation: The low surface energy of the silicone side chains drives them to migrate to the polymer-air interface during curing, creating a highly hydrophobic surface with high water contact angles.[4]

-

Protocol 2: Synthesis of a Tris(trimethylsiloxy)silyl-Modified Polyurethane Acrylate Prepolymer

This protocol is adapted from the literature and demonstrates the synthesis of a UV-curable prepolymer for hydrophobic coatings.[4]

Safety First: This protocol involves diisocyanates, which are potent respiratory sensitizers, and acrylates, which are skin sensitizers. All steps must be performed in a fume hood with appropriate PPE, including nitrile gloves and safety glasses.

Materials & Equipment:

| Reagent/Equipment | Specification |

|---|---|

| Dicyclohexylmethane-4,4’-diisocyanate (HMDI) | Isocyanate source |

| Polypropylene glycol (PPG1000) | Polyol (soft segment) |

| Multi-hydroxylalkyl silicone with tris(trimethylsiloxy)silyl group | Silicone modifier (hard segment) |

| 2-Hydroxyethyl acrylate (HEA) | End-capper for UV-curability |

| Dibutyltin dilaurate (DBTDL) | Catalyst |

| Ethyl acetate (EA) | Solvent |

| 4-neck flask, condenser, dropping funnel, stirrer, heater | Reaction apparatus |

Procedure:

-

Initial Reaction: Charge the 4-neck flask with HMDI (e.g., 0.050 mol), PPG1000 (e.g., 0.010 mol), ethyl acetate, and a catalytic amount of DBTDL. Heat the mixture to 60 °C with stirring under a nitrogen atmosphere for 4 hours to form an isocyanate-terminated soft segment.

-

Chain Extension: Prepare a solution of the multi-hydroxylalkyl silicone modifier (e.g., ~5 wt% of total solids) in ethyl acetate. Add this solution dropwise to the reaction flask over 2 hours at 60 °C.

-

Hard Segment Formation: After the addition is complete, increase the temperature to 70 °C and react for 1 hour. The reaction progress can be monitored by titrating for the residual -NCO content to ensure it reaches the theoretical value.

-

End-Capping: Add HEA (e.g., 0.020 mol) to the flask and maintain the temperature at 60 °C for approximately 4 hours, or until the characteristic -NCO peak at ~2264 cm⁻¹ disappears in the FTIR spectrum.

-

Final Product: The resulting solution is the SPUA prepolymer, which can be used directly for formulating UV-curable coatings.

-

Validation:

-

FTIR: Confirm the disappearance of the -NCO peak and the presence of urethane (-NH-CO-O-) and acrylate (C=C) groups. The presence of Si-(CH₃)₃ can be confirmed by peaks around 844 and 757 cm⁻¹.[4]

-

Viscometry: Measure the viscosity and compare it to a non-silicone-modified control to validate the viscosity-reducing effect of the tris(trimethylsiloxy)silyl groups.[4]

-

Contact Angle Goniometry: After UV curing a thin film of the prepolymer, measure the static water contact angle to confirm the enhanced surface hydrophobicity.

-

Figure 3: Experimental workflow for SPUA prepolymer synthesis.

References

-

Hydrolysis and condensation control reactions of trimethylethoxysilane... ResearchGate. [Link]

-

Trimethylsilanol. Wikipedia. [Link]

-

Structure–property correlation of silicone hydrogels based on 3‐[tris(trimethylsilyloxy)silyl]propyl methacrylate monomer. ResearchGate. [Link]

-

Tris(trimethylsilyl)silanol. MySkinRecipes. [Link]

-

Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. National Institutes of Health (NIH). [Link]

-

Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane. ResearchGate. [Link]

-

Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. MDPI. [Link]

-

REACTIVE SILICONES: FORGING NEW POLYMER LINKS. Gelest. [Link]

-

Silanol-Functional Silicones. Gelest Technical Library. [Link]

-

Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. [Link]

-

Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. ResearchGate. [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J. Brinker, Sandia National Laboratories. [Link]

-

Tris(tert-butoxy)silanol | TBS | C12H28O4Si. Ereztech. [Link]

-

Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. PubMed. [Link]

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ACS Publications. [Link]

- Method for the preparation of silicone resins.

- Mixtures comprising silanol-terminated polydiorganosiloxane and processes.

-

Tris(trimethylsiloxy)silane Safety Data Sheet. Gelest, Inc. [Link]

-

Introducing tris(trimethylsiloxy)silane as a new precursor for low-k thin films in plasma-enhanced chemical vapor deposition system. ResearchGate. [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]

-

Tris(pentafluoroethyl)silanol Derivatives and the Lewis Amphoteric Tris(pentafluoroethyl)silanolate Anion, [Si(C2F5)3O]−. National Institutes of Health (NIH). [Link]

- Process for preparing a silicone resin.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tris(trimethylsilyl)silanol [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silanol-Functional Silicones - Gelest [technical.gelest.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. researchgate.net [researchgate.net]

- 8. US5527873A - Method for the preparation of silicone resins - Google Patents [patents.google.com]

- 9. gelest.com [gelest.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

role of tris(trimethylsiloxy)silanol in coatings, adhesives, and sealants.

This Application Note is structured to provide a deep technical dive into Tris(trimethylsiloxy)silanol , a specialized organosilicon precursor. Unlike standard silanes, this molecule acts as a discrete, bulky "silicone umbrella," offering unique capabilities in controlling surface energy, adhesion mechanics, and molecular spacing in high-performance materials.

Strategic Capping & Surface Architecture in Medical Adhesives and Electronic Coatings[1][2]

Executive Summary & Chemical Logic

This compound (CAS: 74098-43-4), often denoted in silicone nomenclature as the

Structurally, it consists of a central silicon atom (Q-type) bonded to one reactive hydroxyl group (-OH) and three inert trimethylsiloxy groups (

-

Formula:

-

Molecular Weight: ~354.7 g/mol

-

Key Characteristic: Steric Bulk.

Why This Molecule Matters: Unlike small silanols (e.g., trimethylsilanol), this molecule carries a massive hydrophobic "canopy." When the hydroxyl group reacts with a substrate or polymer chain, it permanently installs a voluminous, chemically inert, and highly hydrophobic shield.

Primary Applications:

-

Medical Adhesives (Drug Delivery): Acts as a precise "end-capper" for MQ resins, tuning the viscoelastic window (tack vs. shear) essential for Transdermal Drug Delivery Systems (TDDS).

-

Organic Electronics (OTFTs): Used to functionalize organic semiconductors (e.g., phthalocyanines), preventing π-stacking aggregation and improving solubility.

-

Surface Passivation: Creates superhydrophobic monolayers that are more hydrolytically stable than those formed by standard trimethylchlorosilane (TMCS).

Application in Medical Adhesives (Transdermal Patches)

The Challenge: The Viscoelastic Window

In drug development, transdermal patches require Pressure Sensitive Adhesives (PSAs) that adhere instantly to skin (tack) but remove cleanly without residue (cohesion). This balance is governed by the ratio of M units (

-

Too many Q units: Brittle, hard, no tack.

-

Too many M units: Liquid, low shear strength, "oozing."

The Solution: as a Precision Regulator

This compound acts as a discrete M-rich capping agent . By reacting it with a hydroxyl-rich Q-resin core, you can terminate the silicate network growth with extreme precision, effectively "dialing in" the M:Q ratio.

Mechanism of Action

The

Protocol 1: Precision Capping of Silicone MQ Resins

Target Audience: Formulation Chemists in Transdermal Delivery

Materials:

-

Base Resin: High-silanol MQ Resin solution (e.g., 60% solids in toluene, silanol content ~2-3 wt%).

-

Reagent: this compound (

purity). -

Catalyst: Trifluoroacetic acid (TFA) or Ammonia (depending on resin sensitivity).

-

Solvent: Toluene or Xylene (anhydrous).

Step-by-Step Methodology:

-

Baseline Characterization:

-

Measure the initial silanol content of the Base Resin using FTIR (focus on

isolated Si-OH peak). -

Goal: Reduce silanol content to <0.5 wt% to prevent "cold flow" (creep) during storage.

-

-

Reaction Setup:

-